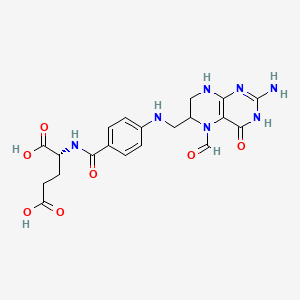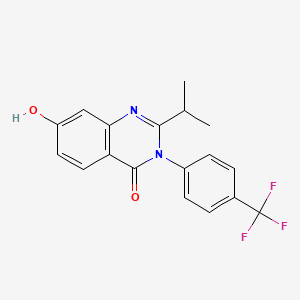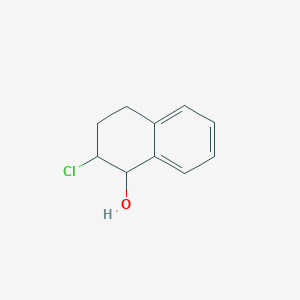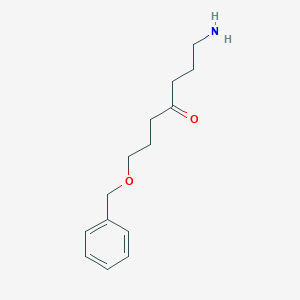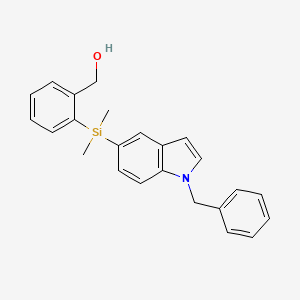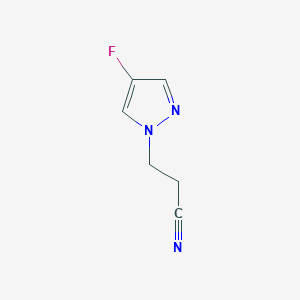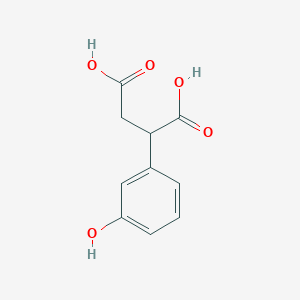
2-(3-Hydroxyphenyl)succinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxyphenyl)succinic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to a succinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyphenyl)succinic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the use of 3-hydroxyphenylacetic acid as a starting material, which undergoes a series of reactions including oxidation and esterification to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and improve efficiency.
化学反応の分析
Types of Reactions: 2-(3-Hydroxyphenyl)succinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxybenzaldehyde.
Reduction: Formation of 3-hydroxyphenylpropanol or 3-hydroxyphenylpropane.
Substitution: Formation of 3-chlorophenylsuccinic acid or 3-alkylphenylsuccinic acid.
科学的研究の応用
2-(3-Hydroxyphenyl)succinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Hydroxyphenyl)succinic acid involves its interaction with various molecular targets and pathways. The hydroxy group on the phenyl ring allows for hydrogen bonding and interaction with enzymes and receptors. The succinic acid moiety can participate in metabolic pathways such as the citric acid cycle, influencing cellular energy production and metabolism.
類似化合物との比較
2-(3-Hydroxyphenyl)succinic acid can be compared with other similar compounds such as:
3-Hydroxybenzoic acid: Similar in structure but lacks the succinic acid moiety.
3-Hydroxyphenylacetic acid: Contains a similar phenyl ring with a hydroxy group but has an acetic acid moiety instead of succinic acid.
2-(4-Hydroxyphenyl)succinic acid: Similar structure but with the hydroxy group in the para position.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H10O5 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC名 |
2-(3-hydroxyphenyl)butanedioic acid |
InChI |
InChI=1S/C10H10O5/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)(H,14,15) |
InChIキー |
YBPDFQPNAFMYKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)

